molecular formula C16H12O3 B1663265 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol CAS No. 927885-00-5

4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol

Cat. No. B1663265
M. Wt: 252.26 g/mol
InChI Key: BXZJBSHLEZAMOP-UHFFFAOYSA-N
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Description

“4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol” is an organic compound with the molecular formula C16H12O3 . It is also known by other names such as HS-1793 and 4-(6-hydroxy-2-naphthyl)-1,3-benzenediol .


Synthesis Analysis

The synthesis of this compound has been reported in the literature. For instance, a new hydrazone ligand was synthesized by the reaction of 4,6-bis (1-hydrazonoethyl)benzene-1,3-diol with 2-hydroxy 1-naphthaldehyde .


Molecular Structure Analysis

The molecular structure of “4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol” has been analyzed using various techniques such as infrared (IR), mass, UV–Vis, 1H NMR, and electron spin resonance (ESR), powder X-ray diffraction (XRD), magnetic susceptibility, molar conductivity, and thermal gravimetric analysis (TGA) techniques .


Chemical Reactions Analysis

While specific chemical reactions involving “4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol” are not mentioned in the search results, it is known that this compound can form complexes with metals such as Co (II), Ni (II), and Cu (II) .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 252.26 g/mol . It has three hydrogen bond donors and acceptors each, and one rotatable bond . Its exact mass and monoisotopic mass are 252.078644241 g/mol . The topological polar surface area is 60.7 Ų .

Scientific Research Applications

  • Oxidative Coupling in Synthesis

    • The oxidative coupling of 4-hydroxystilbenes, including compounds structurally similar to 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol, has been explored for synthesizing resveratrol and its derivatives, showcasing their potential in producing biologically active compounds (Sako, Hosokawa, Ito, & Iinuma, 2004).
  • Antimicrobial Studies

    • Compounds structurally similar to 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol have been synthesized and characterized, demonstrating significant antimicrobial activities in studies, indicating the potential for developing new antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
  • Synthesis of Pyridine Derivatives

    • The treatment of carbonyl-substituted 4Н-chromenes with ammonia and 1,3-dicarbonyl compounds or aromatic ketones, including molecules structurally akin to 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol, has been utilized for synthesizing pyridine derivatives, revealing their use in creating diverse chemical structures (Osipov, Osyanin, & Klimochkin, 2018).
  • Ring Opening Reactions in Organic Synthesis

    • 2-(2-Hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides, similar in structure to 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol, undergo acid-catalyzed ring opening, leading to the formation of dibenzoxanthenes and other derivatives, highlighting its significance in organic synthesis pathways (Gazizov, Smolobochkin, Voronina, Burilov, & Pudovik, 2015).
  • Anticancer Studies

    • Derivatives of 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol have been synthesized and evaluated for their antiproliferative properties against cancer cell lines, contributing to the field of cancer research and drug discovery (Karpińska, Matysiak, Niewiadomy, Wietrzyk, & Kłopotowska, 2012).
  • Corrosion Inhibition

    • Schiff base compounds containing structures similar to 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol have been investigated as corrosion inhibitors, suggesting their potential application in protecting metals against corrosion (Leçe, Emregül, & Atakol, 2008).
  • Organic Solar Cells

    • Novel ladder-type dithienonaphthalene-based donor–acceptor copolymers have been synthesized for application in organic solar cells, indicating the role of similar structures to 4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol in renewable energy technologies (Ma, Zheng, Yin, Cai, Chen, & Tang, 2013).

properties

IUPAC Name

4-(6-hydroxynaphthalen-2-yl)benzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c17-13-4-3-10-7-12(2-1-11(10)8-13)15-6-5-14(18)9-16(15)19/h1-9,17-19H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXZJBSHLEZAMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)O)C=C1C3=C(C=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(6-Hydroxynaphthalen-2-yl)benzene-1,3-diol

CAS RN

927885-00-5
Record name 4-(6-Hydroxy-2-naphthyl)-1,3-benzenediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927885005
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(6-HYDROXY-2-NAPHTHYL)-1,3-BENZENEDIOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YWK2UV4R5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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